N-Acetyl-N'-phenylurea

Description

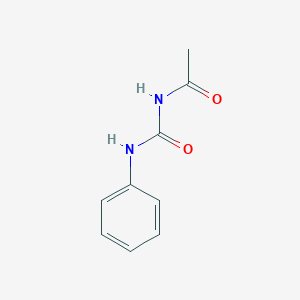

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(phenylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPVBKFFZNPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144509 | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-03-4 | |

| Record name | N-[(Phenylamino)carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLUREIDOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RQM063WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for N Acetyl N Phenylurea and Its Analogs

Conventional Synthetic Routes to N-Acetyl-N'-phenylurea and Related Structures

Conventional methods for the synthesis of N-acylureas typically involve multi-step pathways that offer versatility in introducing various substituents. These routes often rely on reactive intermediates to construct the final urea (B33335) backbone.

Multi-Step Reaction Pathways and Intermediate Chemistry

The preparation of N-acylureas has traditionally been accomplished through two primary strategies: the acylation of a pre-formed urea or the coupling of an isocyanate with an amide. nsf.gov In the context of this compound, a common approach would involve the acylation of N-phenylurea with an acetylating agent such as acetyl chloride or acetic anhydride. acs.org Acylation reactions of urea moieties are often conducted in the presence of a base like pyridine (B92270) to neutralize the acid byproduct and drive the reaction to completion. acs.org

Another significant multi-step pathway involves the reaction of carboxylic acids with carbodiimides. ias.ac.in This reaction proceeds through a key intermediate, an O-acylisourea. ias.ac.in While this intermediate can react with a nucleophile to form a desired amide or ester, it can also undergo an O→N acyl migration to yield an N-acylurea, which is sometimes considered a byproduct in peptide coupling reactions but is the desired product in this context. ias.ac.in

The synthesis of the precursor, phenylurea, can be achieved by the reaction of aniline (B41778) with urea, typically in the presence of an acid catalyst and heat. chemicalbook.com This phenylurea can then be subjected to acylation to yield this compound.

A versatile two-step synthesis of N-acyl ureas involves first generating an N-(phenoxycarbonyl)benzamide intermediate from a benzoyl isocyanate and phenol. This intermediate can then be coupled with various amines or amides through a simple nucleophilic displacement to afford the desired N-acyl urea derivatives in good yields. nih.gov

The table below summarizes various conventional synthetic approaches for N-acylureas.

| Starting Materials | Key Intermediates | Product | Reference(s) |

| Phenylurea, Acetyl Chloride/Acetic Anhydride | - | This compound | acs.org |

| Carboxylic Acid, Carbodiimide (B86325) | O-acylisourea | N-Acylurea | ias.ac.in |

| Benzoyl isocyanate, Phenol, Amine/Amide | N-(phenoxycarbonyl)benzamide | N-Acylurea | nih.gov |

| Resin-bound urea, Acyl chloride | - | Disubstituted N-acylurea | nih.gov |

Considerations for Yield Optimization and Process Efficiency

Optimizing the yield and efficiency of N-acylurea synthesis requires careful consideration of reaction conditions. In acylation reactions, the choice of solvent, temperature, and base can significantly impact the outcome. For instance, solid-phase synthesis of disubstituted N-acylureas has been performed using a Rink amide resin, which allows for ease of purification and isolation of the product. nih.gov

In syntheses involving carbodiimide reagents, controlling the rearrangement of the O-acylisourea intermediate to the N-acylurea is crucial. The stability of this intermediate is influenced by the solvent's dielectric constant; in solvents with low dielectric constants, the intermediate can be relatively stable in the absence of a nucleophile. ias.ac.in

Green Chemistry Approaches in N-Substituted Urea Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in the green synthesis of N-substituted ureas is the use of water as a solvent, eliminating the need for volatile organic compounds. oup.com A simple and efficient method has been developed for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. oup.com This "on-water" reaction offers several advantages, including simplified product isolation, often through filtration, and the potential for recycling the aqueous effluent. semanticscholar.org

Solvent-free methods have also been explored for the preparation of substituted ureas. These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and improved yields. researchgate.net

Catalyst-Free Methodologies

The development of catalyst-free reactions is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. The aforementioned synthesis of N-substituted ureas in water from amines and potassium isocyanate is a prime example of a catalyst-free methodology. oup.com This reaction proceeds smoothly at room temperature, further enhancing its green credentials by minimizing energy consumption. oup.com The reaction's selectivity is influenced by the pKaH of the amines, allowing for chemoselective urea formation in some cases. oup.com

The table below highlights key aspects of green chemistry approaches to N-substituted urea synthesis.

| Approach | Key Features | Advantages | Reference(s) |

| Aqueous Synthesis | Water as solvent, no organic co-solvent | Environmentally friendly, simple product isolation, potential for water recycling | oup.com, semanticscholar.org |

| Catalyst-Free Synthesis | Reaction of amines with potassium isocyanate in water | Avoids catalyst toxicity and cost, mild reaction conditions | oup.com |

| Microwave-Assisted Synthesis | Solventless or aqueous conditions | Reduced reaction times, often higher yields | researchgate.net |

Advanced Derivatization Techniques for Functionalization

The functionalization of this compound and its analogs allows for the modification of their physicochemical properties and the introduction of new functionalities. Advanced derivatization techniques can be employed to selectively modify different parts of the molecule.

While specific advanced derivatization of this compound is not extensively documented, the reactivity of the N-acylurea and phenylurea moieties can be inferred from related chemistries. For instance, the phenyl ring of phenylurea herbicides can be derivatized for analytical purposes. nih.gov This often involves alkylation to create more thermostable products suitable for gas chromatography. nih.gov

The N-H protons of the urea functionality can also be targets for derivatization. Reactions of N- or N'-blocked N-acylureas with amines have been studied to understand their cleavage patterns, which provides insight into the reactivity of the acylurea group. semanticscholar.org

For more advanced functionalization, techniques from peptide and protein chemistry could potentially be adapted. For example, selective N-terminal acylation of peptides has been achieved using various reagents, which could inspire methods for modifying the N-acetyl group or the N'-phenyl group under specific conditions. nih.gov Furthermore, enzymatic strategies are emerging for the selective modification of N-terminal amines in proteins, which could, in principle, be adapted for the functionalization of small molecules like this compound if appropriate enzymes were identified or engineered. nih.gov

Post-column derivatization techniques used in HPLC for the detection of phenylurea herbicides, which involve photolysis followed by reaction with a fluorogenic reagent, demonstrate that the phenylurea structure can be chemically altered to introduce detectable labels. oup.com This principle could be extended to synthetic derivatization to append fluorescent tags or other reporter groups to the molecule.

Selective N-Acylation and N-Alkylation Strategies

The selective introduction of acyl and alkyl groups onto the urea scaffold is a critical step in the synthesis of this compound and its analogs. The regioselectivity of these reactions is often governed by the electronic and steric properties of the starting materials and the reaction conditions.

One common route to N-acylureas involves the reaction of a urea or thiourea (B124793) with an acylating agent. For instance, N-phenylurea can be acylated to introduce the acetyl group. However, direct acylation can sometimes lead to mixtures of N- and O-acylated products, or di-acylation. To control regioselectivity, multi-step procedures are often employed. A versatile method involves the reaction of carboxylic acids with carbodiimides, which proceeds through a reactive O-acylisourea intermediate. This intermediate can then rearrange via an O→N acyl migration to form the more stable N-acylurea. ias.ac.inresearchgate.net

Another strategy involves the use of isocyanates. Benzoyl isocyanate, for example, can be reacted with amines to form N-benzoyl ureas. nih.gov Similarly, phenyl isocyanate could theoretically be reacted with acetamide, although this route is less common. A more controlled approach is the solid-phase synthesis, where a resin-bound urea is reacted with an acyl chloride, allowing for the preparation of specifically N-acylated or N-acylated-N'-alkylated products. nih.gov

Alkylation of unsymmetrical ureas, such as N,N'-diarylureas, can be directed to occur regioselectively at the more sterically congested nitrogen atom. nih.gov While this compound has one aryl and one acetyl substituent, principles of steric and electronic control would similarly apply to its selective alkylation. For phenylurea derivatives, alkylation using iodoethane (B44018) and a strong base like sodium hydride has been used to create thermostable products for analytical purposes. researchgate.netnih.gov

Table 1: Selected Synthetic Approaches for N-Acylurea Derivatives

| Starting Materials | Reagents | Product Type | Key Features |

|---|---|---|---|

| Carboxylic Acids, Carbodiimides | - | N-Acylureas | Proceeds via O-acylisourea intermediate and O→N acyl migration. ias.ac.inresearchgate.net |

| Resin-bound Ureas, Acyl Chlorides | - | N-Acylated or N,N'-disubstituted Acylureas | Solid-phase synthesis allows for controlled substitution. nih.gov |

| Thioureas, Carboxylic Acids | Visible light, catalyst | N-Acylureas | Avoids harsh oxidants and transition metals. researchgate.net |

Regioselective Functionalization Approaches

Beyond the initial synthesis, further functionalization of the this compound structure can be achieved with regioselective control. This can involve modifications to the phenyl ring or the urea nitrogens.

Ring Functionalization: The phenyl group of N-aryl ureas can be functionalized using techniques like directed ortho metalation (DoM). For N-alkylated N,N'-diarylureas, the lithiation and subsequent reaction with an electrophile occur specifically at the ortho position of the aromatic ring attached to the alkylated nitrogen. nih.gov This strategy allows for the precise introduction of a wide range of substituents onto the phenyl ring of an N-alkylated analog of this compound.

Nitrogen Functionalization: As discussed, the differential reactivity of the two nitrogen atoms in the urea moiety allows for regioselective reactions. The pKa of the amine attached to a urea can dictate the site of acylation, with the reaction favoring the amine with the lower pKa. researchgate.net This principle can be exploited to selectively introduce different functional groups on either nitrogen atom in a stepwise manner. For instance, copper-catalyzed N-arylation of phenylurea with aryl boronic acids provides a method for introducing a second, different aryl group onto the unsubstituted nitrogen. researchgate.net

A novel approach involves N-aryl to C-aryl migration, where an aryl group attached to a nitrogen atom can be regioselectively acylated and then migrated to a carbon atom within the same molecule under carbene catalysis. acs.org This type of rearrangement could potentially be applied to create complex derivatives from this compound analogs.

Impact of Derivatization on Analytical Characterization and Research Applications

The derivatization of this compound and its analogs significantly influences their physicochemical properties, which in turn affects their analytical characterization and potential applications in research.

Analytical Characterization: Phenylurea compounds are often analyzed by High-Performance Liquid Chromatography (HPLC). mdpi.com However, for Gas Chromatography (GC) analysis, their thermal instability and low volatility necessitate a derivatization step. researchgate.netmdpi.com Alkylation, for instance by reacting with iodoethane, produces more thermostable and volatile derivatives suitable for GC-Mass Spectrometry (MS) analysis. This derivatization allows for ultra-trace level determination of phenylurea compounds in environmental samples. researchgate.netnih.gov The choice of alkylating agent can also help differentiate between parent compounds and their metabolites. researchgate.netnih.gov

Spectroscopic characterization is also heavily influenced by structure. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the urea protons and carbons are diagnostic. For example, in N-acylurea derivatives, the two amide carbonyl carbons can be distinguished in the 13C-NMR spectrum. researchgate.net The conformation of the urea derivative (e.g., trans,trans vs. cis,cis) can be influenced by N-alkylation, which disrupts planarity and can be observed through NMR and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov

Research Applications: The derivatization of the urea scaffold is a key strategy in drug discovery and medicinal chemistry. nih.gov The urea moiety can act as a rigid structural element that forms key hydrogen bonds with biological targets. nih.gov N-aryl ureas have been developed as ligands for various receptors and enzymes. For instance, N-arylureas have been shown to function as effective ligands in palladium-catalyzed cross-coupling reactions, demonstrating their utility in synthetic methodology development. acs.org The introduction of different substituents allows for the fine-tuning of properties like solubility, lipophilicity, and binding affinity. nih.govnih.gov For example, modifying the substituents on the phenyl ring can alter the molecule's Total Polar Surface Area (TPSA) and calculated partition coefficient (cLogP), which are important predictors of a potential drug's absorption and ability to penetrate biological membranes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-diarylurea |

| Phenylurea |

| Thiourea |

| O-acylisourea |

| Benzoyl isocyanate |

| Phenyl isocyanate |

| Acetamide |

| Iodoethane |

| Sodium hydride |

| N-benzoyl urea |

Spectroscopic and Crystallographic Investigations of N Acetyl N Phenylurea Structures

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of N-Acetyl-N'-phenylurea, typically recorded using a KBr disc, reveals several characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational modes for this compound include N-H stretching, which typically appears as a broad band in the region of 3400-3250 cm⁻¹. The presence of two carbonyl groups (one from the urea (B33335) moiety and one from the acetyl group) results in strong absorption bands in the 1750-1650 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl group appears just below this value. Furthermore, C-N stretching vibrations can be observed in the fingerprint region between 1335 and 1250 cm⁻¹ for the aromatic amine component.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, the symmetric stretching of the aromatic ring, which often gives a strong signal in the Raman spectrum, is expected around 1600 cm⁻¹. The carbonyl stretching vibrations are also visible in the Raman spectrum.

Interpretation of Characteristic Bands and Functional Group Assignments

The combined analysis of FT-IR and Raman spectra allows for a comprehensive assignment of the vibrational modes of this compound. The presence of both N-H and C=O bands confirms the urea and amide functionalities. The aromatic phenyl group is identified by its characteristic C-H and C=C stretching and bending vibrations. The acetyl group is confirmed by the aliphatic C-H stretching and the presence of a second carbonyl band.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Typical Appearance |

|---|---|---|---|

| 3400–3250 | N-H Stretch | Amide/Urea | Medium to Strong, Broad (IR) |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000–2850 | C-H Stretch | Acetyl (CH₃) | Medium |

| 1750–1650 | C=O Stretch | Amide and Urea Carbonyls | Strong (IR), Medium (Raman) |

| 1600–1585 | C=C Stretch | Aromatic Ring | Medium (IR), Strong (Raman) |

| 1500–1400 | C=C Stretch | Aromatic Ring | Medium |

| 1335–1250 | C-N Stretch | Aromatic Amine | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. In a typical spectrum recorded in DMSO-d₆, distinct signals corresponding to the acetyl, aromatic, and N-H protons are observed. chemicalbook.com

The protons of the acetyl methyl group (CH₃) are expected to appear as a singlet in the upfield region, typically around 2.0-2.1 ppm. chemicalbook.com The protons on the phenyl group produce a more complex pattern of signals in the aromatic region, generally between 7.0 and 7.6 ppm. chemicalbook.com The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic environment. The N-H protons of the urea and amide groups are typically observed as broad singlets in the downfield region of the spectrum, often above 9.0 ppm, due to their acidic nature and hydrogen bonding. chemicalbook.com The spectrum shows signals at approximately 10.7, 10.6, and 9.9 ppm which are attributable to these N-H protons. chemicalbook.com

| Chemical Shift (ppm) | Proton Assignment | Multiplicity |

|---|---|---|

| 10.7, 10.6, 9.9 | N-H (Amide/Urea) | Singlet (broad) |

| 7.598 - 7.028 | Ar-H (Phenyl) | Multiplet |

| 2.116, 2.055 | CH₃ (Acetyl) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. In the spectrum of this compound, signals for the carbonyl, aromatic, and methyl carbons are expected. chemicalbook.com

The two carbonyl carbons (one from the urea and one from the acetyl group) are the most deshielded and appear furthest downfield, typically in the range of 150-175 ppm. chemicalbook.com The carbon atoms of the phenyl ring resonate in the aromatic region, generally between 120 and 140 ppm. chemicalbook.com The carbon of the acetyl methyl group (CH₃) is the most shielded and appears in the upfield region of the spectrum, usually around 24 ppm. chemicalbook.com

| Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| 172.76, 169.05 | C=O (Carbonyls) |

| 151.88 | C=O (Carbonyls) |

| 138.19 - 120.52 | Aromatic Carbons |

| 24.30, 24.02 | CH₃ (Acetyl) |

Application in Enantiodiscrimination Studies of Derivatives

While direct enantiodiscrimination studies on chiral derivatives of this compound are not extensively documented in the reviewed literature, the broader class of urea and thiourea (B124793) compounds has been successfully employed as chiral solvating agents (CSAs) in NMR spectroscopy. These studies typically focus on determining the enantiomeric purity of chiral analytes, such as N-acetyl and N-trifluoroacetyl derivatives of amino acids.

The underlying principle of this application involves the formation of transient diastereomeric complexes between the chiral urea-based CSA and the enantiomers of the analyte. These diastereomeric complexes exhibit distinct NMR chemical shifts, allowing for the differentiation and quantification of the individual enantiomers. Research has shown that bis-thiourea chiral sensors can be particularly effective for the NMR enantiodiscrimination of N-acetyl amino acid derivatives. sielc.com For instance, significant chemical shift nonequivalences have been observed for the acetyl protons of various N-acetyl amino acid derivatives when complexed with such sensors. sielc.com

Key findings from these studies on related compounds include:

The generation of equilibria between free guests, 1:1 host-guest complexes, and 1:2 host-guest complexes can enhance chiral recognition.

The presence of an achiral base additive is sometimes necessary to solubilize the amino acid derivatives and facilitate the interaction with the CSA.

The degree of chemical shift nonequivalence, a measure of the enantiodiscrimination efficiency, can be substantial, with observed differences in proton signals ranging from 0.092 ppm to as high as 0.196 ppm for acetyl protons in certain N-acetyl amino acid derivatives. sielc.com

These findings suggest a potential application for chiral derivatives of this compound as CSAs in NMR-based enantiodiscrimination studies.

Solution-State Studies of Ligand-Metal Coordination Dynamics

Specific solution-state NMR studies detailing the ligand-metal coordination dynamics of this compound were not found in the surveyed literature. However, the urea moiety is a known ligand for various metal ions, and its coordination behavior has been investigated in other systems. The urea molecule can coordinate to metal ions through either the carbonyl oxygen or the amide nitrogen atoms.

NMR spectroscopy is a powerful tool for investigating the dynamics of ligand exchange and coordination in metal complexes. Changes in chemical shifts, line broadening, and the application of variable-temperature NMR experiments can provide quantitative information about the rates and mechanisms of these processes. For urea-type ligands, coordination to a metal ion is expected to significantly perturb the chemical shifts of the NH and carbonyl carbon signals. The dynamics of such systems can range from slow exchange, where distinct signals for free and coordinated ligands are observed, to fast exchange, where a single, averaged signal is seen. The specific dynamics would depend on the nature of the metal ion, the solvent, and the temperature.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the identification and structural analysis of this compound, providing precise mass measurements and valuable information on its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the accurate mass of a molecule, which can be used to determine its elemental composition. For this compound, the molecular formula is C₉H₁₀N₂O₂. impurity.com This information allows for the calculation of its exact monoisotopic mass, a critical piece of data for its unambiguous identification in complex mixtures.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.18 g/mol impurity.com |

| Predicted Monoisotopic Mass | 178.07423 Da uni.lu |

| Predicted [M+H]⁺ | 179.08151 m/z uni.lu |

| Predicted [M+Na]⁺ | 201.06345 m/z uni.lu |

Fragmentation Patterns and Structural Information

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), provides a characteristic pattern of fragment ions that serves as a molecular fingerprint. While a specific, published mass spectrum for this compound was not located, the fragmentation pattern can be predicted based on the known fragmentation of amides and ureas.

The molecular ion (M⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve cleavage of the amide and urea bonds. Common fragmentation mechanisms include: youtube.comwikipedia.org

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl groups.

McLafferty Rearrangement: A hydrogen atom transfer followed by bond cleavage, common in molecules with a carbonyl group and an adjacent alkyl chain.

Likely fragment ions for this compound would include:

A fragment corresponding to the phenyl isocyanate radical cation or a related ion.

An acetyl cation (CH₃CO⁺) at m/z 43.

A phenyl cation (C₆H₅⁺) at m/z 77.

An ion resulting from the loss of the acetyl group.

The relative abundance of these and other fragment ions would provide structural confirmation of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

While a single-crystal X-ray diffraction study for this compound itself was not identified in the search, a detailed crystallographic analysis has been performed on a derivative, N'-Acetyl-N'-phenyl-2-naphthohydrazide. eurjchem.com The study of this derivative provides valuable insights into the likely solid-state conformation and packing of molecules containing the this compound core.

The crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide revealed that the asymmetric unit contains two crystallographically independent molecules. eurjchem.com The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds, including N-H···O and C-H···O interactions. eurjchem.com Additionally, C-H···π and π···π stacking interactions contribute to the formation of the supramolecular architecture. eurjchem.com

Table 2: Crystallographic Data for N'-Acetyl-N'-phenyl-2-naphthohydrazide

| Parameter | Value eurjchem.com |

| Empirical Formula | C₁₉H₁₆N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 2 |

Studies on other related phenylurea compounds, such as N-Benzoyl-N'-phenylurea, also highlight the importance of intra- and intermolecular hydrogen bonding in dictating their solid-state structures. In N-Benzoyl-N'-phenylurea, an intramolecular N−H⋅⋅⋅O hydrogen bond leads to a pseudoaromatic 6-membered ring, and intermolecular N−H⋅⋅⋅O hydrogen bonds form centrosymmetric dimers. wikipedia.org Similarly, the crystal structure of N,N′-diethyl-N,N′-diphenylurea shows a pseudo C₂ symmetry with both phenyl groups in a trans configuration relative to the carbonyl oxygen. researchgate.net These findings suggest that the solid-state structure of this compound is also likely to be heavily influenced by such hydrogen bonding and stacking interactions.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While a complete, publicly available single-crystal X-ray diffraction study for this compound is not available in the Cambridge Structural Database (CSD), crystallographic data from closely related compounds and analogues, such as 3-Acetyl-1-phenylthiourea, provide valuable insights into the potential crystal packing and unit cell characteristics. For instance, the thiourea analogue, 3-Acetyl-1-phenylthiourea, crystallizes in the monoclinic system with the space group P21/c. researchgate.net Its unit cell parameters are a = 10.1911(2) Å, b = 22.5480(4) Å, c = 8.9736(2) Å, and β = 112.449(1)°. researchgate.net The unit cell of this related compound contains eight molecules (Z=8). researchgate.net

Another analogue, N,N′-diphenyl-N,N′-diethylurea, also crystallizes in the monoclinic P21/c space group with four molecules per unit cell (Z=4). researchgate.net The unit cell dimensions for this compound were reported as a = 10.42 Å, b = 16.86 Å, c = 10.66 Å, and β = 125.6°. researchgate.net The determination of these parameters for this compound would require experimental single-crystal X-ray diffraction analysis. This process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to determine the crystal system, space group, and the dimensions of the unit cell.

Table 1: Crystallographic Data for this compound Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|

| 3-Acetyl-1-phenylthiourea researchgate.net | Monoclinic | P21/c | 10.1911(2) | 22.5480(4) | 8.9736(2) | 112.449(1) | 8 |

Analysis of Molecular Conformation and Stereochemistry

The molecular conformation of this compound is dictated by the spatial arrangement of its constituent atoms, arising from rotation around single bonds. Computational studies on the related molecule, phenylurea, suggest that a non-planar conformation is the most stable. nih.gov Theoretical calculations at the B3LYP/6-311+G** level of theory indicate that the lowest energy conformer of phenylurea has a non-planar structure with a CNCC dihedral angle of approximately 45 degrees. nih.gov This non-planarity arises from the steric hindrance between the phenyl ring and the urea moiety.

For this compound, the presence of the acetyl group introduces additional conformational possibilities. The molecule can exist in different conformations due to the rotation around the C-N bonds of the urea bridge. Theoretical and spectroscopic analyses of N,N'-diphenylurea have shown a preference for the trans-trans conformation in solution. nih.gov In the solid state, the conformation of this compound would be influenced by the packing forces within the crystal lattice, in addition to intramolecular steric and electronic effects.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a crucial role in the solid-state structure of urea derivatives, influencing their crystal packing and physical properties. In this compound, the N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen atoms of both the urea and acetyl groups serve as hydrogen bond acceptors.

Based on the structures of related compounds, a network of both intramolecular and intermolecular hydrogen bonds can be anticipated. In the crystal structure of 3-Acetyl-1-phenylthiourea, an intramolecular N—H⋯O hydrogen bond is observed, creating an S(6) ring motif. researchgate.net A similar intramolecular interaction is plausible in this compound between the N-H of the urea and the carbonyl oxygen of the acetyl group.

Investigation of Supramolecular Assemblies and Crystal Packing Motifs

The interplay of hydrogen bonding and other intermolecular forces directs the self-assembly of this compound molecules into specific supramolecular architectures and crystal packing motifs. The formation of centrosymmetric dimers via a pair of N—H⋯O hydrogen bonds is a common motif in urea-containing compounds. These dimers can then further assemble into one-, two-, or three-dimensional networks.

The crystal structure of 3-Acetyl-1-phenylthiourea reveals that molecules are linked via cyclic R2²(8) and R2²(12) motifs into a one-dimensional polymeric network. researchgate.net It is conceivable that this compound could adopt similar packing arrangements, forming chains or sheets held together by hydrogen bonds. The phenyl rings may also influence the crystal packing through aromatic interactions, such as π-π stacking or C-H···π interactions, further stabilizing the supramolecular assembly. The specific packing motif adopted by this compound would ultimately depend on the delicate balance of these various intermolecular forces, which can only be definitively determined through experimental X-ray crystallographic analysis.

Advanced X-ray Diffraction Techniques: Cryocrystallography and Data Collection

Advanced X-ray diffraction techniques, such as cryocrystallography, are instrumental in obtaining high-resolution structural data for small organic molecules like this compound. Cryocrystallography involves collecting diffraction data at low temperatures, typically around 100 K. This technique offers several advantages over room-temperature data collection.

Firstly, the thermal motion of atoms is significantly reduced at cryogenic temperatures. This leads to sharper diffraction spots and allows for the determination of atomic positions with greater precision. For this compound, this would be particularly beneficial for accurately locating the hydrogen atoms and providing a more detailed picture of the hydrogen bonding network.

Secondly, cryocrystallography can mitigate radiation damage to the crystal during data collection. The intense X-ray beams used in modern diffractometers can cause chemical changes in the sample, leading to a degradation of diffraction quality. Cooling the crystal helps to slow down these damaging processes, enabling the collection of higher quality and more complete datasets.

The data collection process involves mounting a single crystal on the diffractometer and cooling it in a stream of cold nitrogen gas. The crystal is then rotated in the X-ray beam, and the diffracted X-rays are recorded on a detector. The resulting diffraction pattern is then processed to yield the unit cell parameters, space group, and a set of structure factors. This information is then used to solve and refine the crystal structure, ultimately providing a detailed three-dimensional model of the molecule and its arrangement within the crystal lattice. The use of synchrotron radiation sources can further enhance the quality of the diffraction data due to their high intensity and brilliance, which is particularly useful for small or weakly diffracting crystals. rsc.orgwoodj.orgknu.ac.kr

Computational Chemistry and Theoretical Studies on N Acetyl N Phenylurea

Molecular Dynamics and Simulation Studies

Kinetics and Thermodynamics of Solvation and Microhydration Phenomena:Research detailing the behavior of N-Acetyl-N'-phenylurea in solution, including its interactions with solvent molecules, free energy of solvation, and the kinetics of hydration/dehydration processes, is not present in the current body of scientific literature.

While computational studies on related phenylurea derivatives do exist, the strict focus on this compound cannot be satisfied with the currently available research. The scientific community has yet to publish in-depth theoretical investigations that would provide the specific data points and detailed findings necessary to construct the requested article.

Analysis of Non-Covalent Interactions (NCIs) in Molecular Systems

Non-covalent interactions (NCIs) are the cornerstone of supramolecular chemistry, dictating how molecules recognize and bind to one another, which in turn governs the physical and chemical properties of substances, including crystal packing and ligand-receptor binding. nih.gov Theoretical methods are crucial for dissecting and quantifying these subtle yet determinative forces.

In the molecular structure of this compound, several types of non-covalent interactions are anticipated, including hydrogen bonds, π-π stacking, and van der Waals forces. Computational tools like Hirshfeld surface analysis are employed to visualize and quantify these intermolecular contacts within a crystal lattice. nih.govnih.gov This analysis maps the regions of close contact between neighboring molecules, providing a fingerprint of the intermolecular interactions.

Symmetry-Adapted Perturbation Theory (SAPT) offers a more rigorous method to decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. nih.gov An F-SAPT analysis of this compound would allow for the quantification of the energetic contributions of its distinct functional groups (phenyl, urea (B33335), acetyl) to its intermolecular binding, revealing the dominant forces at play. nih.gov Such studies on similar molecules have shown that while hydrogen bonds are electrostatically driven, dispersion forces associated with π-systems are also critical for stabilization. nih.gov

In Silico Studies of Biological Interactions and Structure-Activity Relationships

Computational methods are instrumental in modern drug discovery, enabling the rapid screening of compounds and the prediction of their biological activities. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provide a mechanistic understanding of how a molecule like this compound might interact with biological targets.

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This simulation helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a docking score. For derivatives of urea and phenylurea, a wide range of biological targets have been explored, including kinases, Epidermal Growth Factor Receptor (EGFR), and checkpoint kinase 1. jppres.comnih.govjppres.com

A hypothetical docking study of this compound against a panel of relevant kinase targets could reveal potential inhibitory activity. The simulation would place the molecule within the active site of the enzyme, identifying key interactions such as hydrogen bonds between the urea's N-H and C=O groups and amino acid residues like glutamic acid or aspartic acid, and hydrophobic interactions involving the phenyl ring with nonpolar residues.

Table 1: Illustrative Molecular Docking Results for this compound with Potential Kinase Targets (Note: This data is hypothetical and for illustrative purposes only, based on typical results for similar compounds.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interacting Moiety of Ligand |

| Apoptosis signal-regulating kinase 1 (ASK1) | 6XIH | -7.8 | GLU-789, LYS-721 | Urea N-H, Carbonyl O |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.2 | MET-793, LEU-718 | Phenyl ring, Acetyl group |

| Checkpoint Kinase 1 (CHK1) | 2YWP | -6.9 | CYS-87, GLU-85 | Urea N-H, Phenyl ring |

Computational Assessment of Binding Energies and Interaction Profiles

While docking provides a rapid assessment of binding, more accurate methods are needed to calculate binding free energy. First-principles approaches and methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) provide a more quantitative prediction of the binding affinity. nih.govbohrium.com These calculations consider factors such as solvation effects and conformational changes upon binding.

The MM-GBSA method calculates the binding free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy. For a complex between this compound and a target protein, this would involve calculating the energies of the complex, the free ligand, and the free receptor. The interaction profile can be further dissected to identify which amino acid residues contribute most significantly to the binding energy, providing a detailed map of the binding site's "hot spots." For related urea-based inhibitors, binding free energy calculations have been crucial in validating docking poses and confirming that specific hydrogen bonds and hydrophobic contacts are the primary drivers of affinity. mdpi.com

Prediction of Potential Biological Activities from a Mechanistic Perspective

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new or untested compounds. frontiersin.org

For this compound, a QSAR model could be developed based on a dataset of structurally similar phenylurea derivatives with known activity against a specific target, for instance, as anticancer agents. nih.gov Descriptors such as molecular weight, logP (lipophilicity), molar refractivity (bulk), and electronic properties (e.g., HOMO/LUMO energies) would be calculated for this compound and used by the model to predict its potential potency. nih.gov

Furthermore, in silico platforms can predict a compound's entire activity profile based on its structure, screening it against databases of known pharmacophores and biological targets. Such a prediction for this compound might suggest a range of activities based on the presence of the urea and acetylphenyl motifs, which are found in various bioactive molecules. For example, the phenylurea scaffold is a known feature in compounds targeting tyrosine kinases, which are implicated in cell proliferation and cancer. nih.gov Therefore, from a mechanistic perspective, computational models might predict this compound to have potential as an antiproliferative agent, warranting further investigation. mdpi.com

Reaction Mechanisms and Chemical Reactivity of N Acetyl N Phenylurea

Mechanistic Pathways of Hydrolytic Decomposition

The stability of N-Acetyl-N'-phenylurea in aqueous environments is a critical aspect of its chemical profile. Its decomposition via hydrolysis is influenced by factors such as pH and temperature, proceeding through distinct mechanistic pathways.

The acid-catalyzed hydrolysis of phenylureas, including this compound, is a well-documented process. Kinetic studies suggest that the reaction proceeds through a zwitterionic intermediate. The formation of this intermediate can occur via several parallel routes depending on the pH and buffer concentrations. researchgate.net

At low pH, the mechanism involves specific acid-general base catalysis. This is followed by a slow deprotonation of a nitrogen atom by a general base. Conversely, at high pH, the reaction proceeds via specific basic-general acid catalysis, followed by a slow protonation of a nitrogen atom by a general acid. At intermediate pH values, bifunctional acid-base buffers such as phosphate (B84403) and carbonate can facilitate the reaction through a proton switch mechanism. researchgate.net The breakdown of the zwitterionic intermediate is often the rate-determining step, particularly at high buffer concentrations or at pH values below 3 or above 12. researchgate.net

The general mechanism for acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides, which shares similarities with the hydrolysis of this compound, has been described as an A-2 mechanism. This bimolecular mechanism involves the attack of a nucleophile, in this case water, on the protonated substrate in the rate-limiting step. jcsp.org.pk The catalytic efficiency of different strong acids for this type of hydrolysis has been observed to follow the order HCl > H2SO4 > HClO4, which is characteristic of an A-2 mechanism. jcsp.org.pk Negative entropy of activation (ΔS≠) values obtained from kinetic studies further support the A-2 mechanism, indicating that the water molecule acts as a nucleophile in the transition state. jcsp.org.pk

The rate and pathway of hydrolytic decomposition of phenylureas are significantly influenced by reaction conditions such as temperature and pH. The hydrolysis of these compounds is known to be affected by both of these factors, as well as by buffer concentration. researchgate.net

For instance, the acid-catalyzed hydrolysis of the water hyacinth plant to produce levulinic acid, a process involving the breakdown of acetyl groups in the hemicellulose fraction, demonstrates the impact of temperature and acid concentration. Exploratory experiments have shown that at high acid concentrations (>0.5 M), levulinic acid is the major product, while at lower acid concentrations (<0.1 M), the formation of other organic acids may be favored. itb.ac.id The hydrolysis of acetyl groups to acetic acid is observed even with dilute mineral acid catalysts. itb.ac.id

Kinetic studies on the hydrolysis of N-acetyl dehydroalanine (B155165) methyl ester in aqueous dimethyl sulfoxide (B87167) (DMSO) revealed that the rate of hydrolysis is retarded by the addition of DMSO, with the effect being dependent on the pH of the medium and the concentration of DMSO. nih.gov This suggests that the solvent environment can also play a crucial role in the degradation pathway.

The following table presents kinetic data for the acid-catalyzed hydrolysis of cellulose, which contains acetyl groups similar to this compound, under various conditions. This data illustrates the dependence of the reaction rate on temperature and acid concentration.

| Substrate | Temperature (°C) | H₂SO₄ Concentration (M) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Douglas fir | 170-190 | Not specified | 179.5 | azom.com |

| Kraft paper slurries | 180-240 | Not specified | 188.7 | azom.com |

| Solca-Floc | 180-240 | Not specified | 177.8 | azom.com |

| Filter paper | 200-240 | Not specified | 178.9 | azom.com |

| Municipal solid waste (MSW) | 200-240 | Not specified | 171.7 | azom.com |

Mechanistic Insights into Catalytic Roles and Ligand Behavior

Beyond its decomposition, this compound and related N-arylureas exhibit interesting reactivity as ligands in transition metal catalysis, particularly with palladium.

N-Arylureas have emerged as effective pro-ligands in palladium-catalyzed reactions. They can serve as sterically undemanding ligands, which can be advantageous in reactions involving sterically demanding intermediates. In palladium catalysis, N-arylureas have been shown to outperform traditional phosphine (B1218219) ligands in certain transformations, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes.

The following table showcases the scope of a palladium-catalyzed heteroannulation reaction using an N-arylurea ligand, demonstrating its effectiveness with a variety of substrates.

| Entry | Aryl Halide | Diene | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Tosyl-o-bromoaniline | Myrcene | Substituted Indoline | 76 | libretexts.org |

| 2 | N-Tosyl-2-bromo-4-methylaniline | Myrcene | Substituted Indoline | 72 | libretexts.org |

| 3 | N-Tosyl-2-bromo-4-fluoroaniline | Myrcene | Substituted Indoline | 65 | libretexts.org |

| 4 | N-Tosyl-o-bromoaniline | 1,3-Butadiene | Substituted Indoline | 55 | libretexts.org |

| 5 | N-Tosyl-o-bromoaniline | Isoprene | Substituted Indoline | 68 | libretexts.org |

Experimental and computational studies have provided valuable insights into the coordination of N-arylureas with transition metals like palladium. These studies suggest that N-arylureas can act as monodentate N-bound ureate ligands, coordinating through the nonsubstituted nitrogen atom. This mode of binding is considered uncommon for metal-ureate complexes.

The formation of stable palladium-urea and palladium-ureate complexes has been investigated using techniques such as NMR spectroscopy and computational modeling. These studies help in understanding the coordination dynamics that are operative under reaction conditions. For example, computational analysis has been used to predict the stable structures of metal-ligand complexes and to understand their electronic properties.

The thermal stability of palladium complexes with nitrogen-donor ligands has also been studied. Thermogravimetric analysis of complexes such as [Pd(DABA)Cl₂], [Pd(CPDA)Cl₂], and [Pd(hzpy)Cl₂] shows that they decompose in distinct steps, with the initial step often involving the loss of the organic ligand. mdpi.com

The carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. Nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to the formation of a tetrahedral intermediate as the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com

The synthesis of N-phenyl-N'-(substituted) ureas often involves the nucleophilic addition of an amine to an isocyanate. For example, the synthesis of 1-(2-chloroacetyl)-3-phenylurea is achieved by treating phenylurea with chloroacetyl chloride. researchgate.net This reaction proceeds through the nucleophilic attack of the amine nitrogen of phenylurea on the carbonyl carbon of chloroacetyl chloride.

The general mechanism for nucleophilic addition to a carbonyl group can be either base-promoted or acid-catalyzed. In a base-promoted mechanism, a strong nucleophile directly attacks the carbonyl carbon. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. libretexts.org

While specific studies on the nucleophilic addition reactions of this compound as a substrate are not extensively detailed in the reviewed literature, its formation and the reactivity of its carbonyl group are governed by these fundamental principles of organic chemistry. The presence of both a carbonyl and an acetyl group provides multiple sites for potential nucleophilic attack, and the specific reaction pathway would depend on the nature of the nucleophile and the reaction conditions.

Photochemical Transformation and Degradation Pathways of this compound

The photochemical transformation of this compound, more commonly known in scientific literature as acetanilide (B955) or N-phenylacetamide, is primarily characterized by the photo-Fries rearrangement. This reaction pathway involves the intramolecular rearrangement of the acetyl group onto the phenyl ring upon exposure to ultraviolet (UV) radiation.

The core mechanism of the photo-Fries rearrangement for anilides involves the homolytic cleavage of the nitrogen-carbonyl carbon (C–N) bond. researchgate.netacs.org Upon absorption of UV light, the this compound molecule is promoted to an excited state, leading to the dissociation of the amide bond. This cleavage generates a radical pair, consisting of a phenylaminyl radical and an acetyl radical, which are temporarily held in close proximity within a "solvent cage". researchgate.netacs.org

Within this cage, the radicals can recombine in several ways. The primary pathway leads to the migration of the acetyl radical to either the ortho or para position of the phenyl ring. researchgate.netcdnsciencepub.com Subsequent tautomerization (aromatization) of the resulting intermediates yields the stable photoproducts: ortho-aminoacetophenone and para-aminoacetophenone. researchgate.net

The principal degradation products identified from the photolysis of this compound are detailed in the table below.

| Product Name | Chemical Formula | Position of Substitution | Formation Pathway |

| ortho-Aminoacetophenone | C₈H₉NO | ortho | Radical recombination |

| para-Aminoacetophenone | C₈H₉NO | para | Radical recombination |

| Aniline (B41778) | C₆H₇N | - | Radical escape from solvent cage |

In addition to direct photolysis, the degradation of related aniline derivatives can be facilitated by heterogeneous photocatalysis, for example, using semiconductor powders like zinc oxide. asianpubs.org In such systems, the degradation mechanism is typically an oxidative process that can lead to the complete mineralization of the organic compound into carbon dioxide, water, and nitrogen gas. asianpubs.org

Analytical Method Development and Validation for N Acetyl N Phenylurea

Chromatographic Techniques for Separation and Quantification

The analytical determination of N-Acetyl-N'-phenylurea relies heavily on chromatographic techniques, which are essential for separating the compound from complex matrices and quantifying its presence with high accuracy and precision. The selection of a specific chromatographic method is contingent upon the analytical objective, whether it is routine quantification, identification, purity assessment, or isotopic analysis. High-Performance Liquid Chromatography (HPLC) is generally the preferred method due to the thermal properties of phenylurea compounds. However, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry, can be employed under specific conditions or after derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most widely used technique for the analysis of phenylurea derivatives because it avoids the high temperatures of a GC inlet, which can cause thermal degradation of the analytes. newpaltz.k12.ny.usresearchgate.net The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, and flow rate to achieve the desired separation efficiency, resolution, and analysis time.

The choice of stationary phase is the most critical decision in developing an HPLC method, as it governs the primary interactions that lead to separation. linklab.grlcms.cz For a molecule like this compound, which possesses both nonpolar (phenyl ring) and polar (acetyl and urea (B33335) groups) characteristics, reversed-phase chromatography is the most suitable approach. sielc.comsphinxsai.com

C18 (Octadecylsilane) Columns : This is the most common stationary phase for the analysis of phenylurea compounds. newpaltz.k12.ny.usnih.gov C18 phases are highly hydrophobic, providing excellent retention for the phenyl group of the molecule through hydrophobic interactions. High carbon load C18 columns are often chosen to enhance retention and selectivity. newpaltz.k12.ny.us

Phenyl Columns : Stationary phases containing phenyl groups can offer alternative selectivity for aromatic compounds like this compound. elementlabsolutions.com These phases facilitate π-π interactions between the phenyl rings of the stationary phase and the analyte, which can be particularly useful for separating structurally similar aromatic compounds or isomers. elementlabsolutions.com

Cyano (CN) Columns : Cyanopropyl-bonded phases can serve as confirmation columns. They offer different selectivity compared to C18 phases, sometimes resulting in a reversal of elution order for certain phenylureas, which is useful for method validation and ensuring peak purity. newpaltz.k12.ny.us

Specialty Reverse-Phase Columns : Other columns, such as the Newcrom R1, which is a reverse-phase column with low silanol activity, have also been successfully used for the separation of this compound (also known as 1-acetyl-3-phenylurea). sielc.com

Optimization of the stationary phase involves considering particle size, pore size, and column dimensions. Smaller particles (e.g., <3 µm) can provide faster and more efficient separations (UPLC), while longer columns generally yield greater resolution. linklab.grsielc.com

Table 1: Common HPLC Stationary Phases for Phenylurea Analysis

| Stationary Phase | Primary Interaction Mechanism | Typical Use for this compound | Reference |

|---|---|---|---|

| C18 (ODS) | Hydrophobic Interactions | Primary analytical column for separation and quantification. nih.gov | newpaltz.k12.ny.us |

| Phenyl | π-π Interactions, Hydrophobic Interactions | Alternative selectivity for aromatic compounds, useful for complex mixtures. | elementlabsolutions.com |

| Cyano (CN) | Dipole-dipole Interactions, Weak Hydrophobic Interactions | Confirmation column with different elution characteristics than C18. | newpaltz.k12.ny.us |

The mobile phase composition is adjusted to control the retention and elution of the analyte. In reversed-phase HPLC, the mobile phase is more polar than the stationary phase, and its strength is determined by the proportion of organic solvent. sphinxsai.com

Organic Solvents : The most common organic modifiers used are acetonitrile and methanol. chromatographyonline.com Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. A typical mobile phase for this compound consists of a mixture of acetonitrile and water. sielc.comnih.gov

Aqueous Phase and pH Control : The pH of the mobile phase is a critical parameter that can affect the peak shape and retention time of ionizable compounds. sphinxsai.com For this compound, which has weakly acidic protons, adding an acid to the mobile phase can ensure a consistent ionization state and improve peak symmetry. Commonly used acids include phosphoric acid or, for mass spectrometry compatibility, volatile acids like formic acid at a concentration of around 0.1%. sielc.comchromatographyonline.com

Elution Mode : Separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time). A gradient elution, where the percentage of the organic solvent is increased during the run, is often used for complex samples or to shorten analysis times while maintaining good resolution. nih.gov

Flow Rate : The flow rate affects analysis time, resolution, and backpressure. It is typically optimized in conjunction with the column dimensions to achieve the best balance between speed and separation efficiency. linklab.gr

Table 2: Example HPLC Mobile Phase Conditions for Phenylurea Analysis

| Organic Modifier | Aqueous Phase | Elution Mode | Detection | Reference |

|---|---|---|---|---|

| Acetonitrile | Water with Phosphoric Acid | Isocratic | UV | sielc.com |

| Acetonitrile | Water with Formic Acid (0.1%) | Gradient | UV/MS | lcms.cz |

| Methanol | Water | Isocratic | UV | researchgate.net |

Gas Chromatography (GC) and Hyphenated Techniques

Direct analysis of phenylurea compounds by Gas Chromatography (GC) is challenging because they are often thermally unstable. newpaltz.k12.ny.usresearchgate.net At the high temperatures of a standard GC injection port, these molecules can decompose, typically breaking the HN-CO bond to form the corresponding isocyanate and aniline (B41778) derivatives. researchgate.netresearchgate.net This degradation leads to poor reproducibility and difficulty in quantification. researchgate.net Despite this limitation, GC-based methods can be used, particularly when coupled with mass spectrometry, which can identify the specific degradation products.

GC-MS is a powerful tool for the definitive identification of compounds. While thermal degradation is a concern for this compound, GC-MS can still be a viable method under controlled conditions or with sample derivatization.

Analysis of Degradation Products : One approach is to develop a method where the thermal degradation is reproducible. The resulting degradation products, such as phenyl isocyanate, can be detected by the mass spectrometer. nih.gov Although the parent compound is not directly measured, the presence and quantity of the specific, reproducible degradation products can be correlated back to the original analyte. nih.gov This approach allows for identification and can be used for quantification if properly validated. researchgate.net

Derivatization : To prevent thermal decomposition, this compound can be chemically modified into a more thermally stable derivative before GC analysis. Techniques such as silylation, which targets the active hydrogens in the urea moiety, can increase the volatility and thermal stability of the molecule, allowing it to pass through the GC system intact. nih.gov This is a common strategy for analyzing polar and thermally labile compounds by GC-MS. nih.gov

When used for identification, the mass spectrometer provides a fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for the compound or its derivatives. For purity analysis, GC-MS can separate and identify volatile impurities present in the this compound sample.

Table 3: GC-MS Methodological Approaches for Phenylureas

| Approach | Principle | Key Consideration | Potential Outcome | Reference |

|---|---|---|---|---|

| Direct Analysis | Controlled and reproducible thermal degradation in the GC inlet. | Requires strict control of injection parameters for reproducibility. | Identification and quantification based on characteristic degradation products (e.g., isocyanates). | nih.gov |

GC/C/IRMS is a specialized analytical technique used to measure the stable isotope ratios of specific elements within a compound, such as carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). scripps.edu This method provides information about the origin, synthetic pathway, or environmental fate of a substance. nih.gov

The process involves a standard gas chromatograph to separate the components of a sample. As the this compound molecule elutes from the GC column, it is quantitatively converted to simple gases (combusted) in a high-temperature furnace, typically containing a copper oxide catalyst. scripps.edu This combustion converts all the carbon in the molecule to carbon dioxide (CO₂) and all the nitrogen to nitrogen gas (N₂). These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of the heavy isotope to the light isotope (e.g., ¹³CO₂ to ¹²CO₂).

The results are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. For this compound, GC/C/IRMS could determine its δ¹³C and δ¹⁵N values. This isotopic signature can be used to:

Authenticate Origin : Distinguish between this compound synthesized via different chemical routes or from different starting materials, as these can impart distinct isotopic fingerprints. nih.gov

Source Tracking : In environmental or forensic analysis, the isotopic signature could help trace the compound back to a specific manufacturing batch or source of contamination.

The application of GC/C/IRMS requires that the compound can pass through the GC system, meaning that the challenges of thermal instability must be addressed, likely through derivatization, to ensure the isotopic integrity of the molecule is preserved until combustion. dshs-koeln.de

Sample Preparation Strategies for Complex Matrices

The accurate analysis of this compound from complex matrices, such as environmental or biological samples, necessitates an efficient sample preparation strategy. The primary goal is to isolate the analyte from interfering substances, which can enhance the sensitivity, selectivity, and accuracy of the subsequent analysis. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Commonly employed strategies for compounds similar to this compound, such as phenylurea herbicides, include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For this compound, a typical LLE protocol might involve:

Solvent Selection: An organic solvent in which this compound has high solubility, such as ethyl acetate or dichloromethane, is chosen.

pH Adjustment: The pH of the aqueous sample may be adjusted to ensure the analyte is in a neutral form, maximizing its partitioning into the organic phase.

Extraction and Concentration: The organic phase containing the analyte is then separated and often evaporated to concentrate the sample before analysis.

A more advanced and miniaturized version of LLE is Dispersive Liquid-Liquid Microextraction (DLLME) . This method uses a small amount of extraction solvent and a disperser solvent, which are rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte.

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates components of a mixture according to their physical and chemical properties. For this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be effective. The general steps are:

Conditioning: The SPE sorbent is activated with a solvent like methanol, followed by equilibration with water or an aqueous buffer.

Sample Loading: The sample is passed through the cartridge, and this compound is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: A stronger organic solvent is used to elute the retained this compound.

The following table summarizes the key parameters for these sample preparation techniques.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent |

| Typical Solvents | Ethyl acetate, Dichloromethane | Methanol, Acetonitrile (for elution) |

| Advantages | Simple, well-established | High recovery, high concentration factor, cleaner extracts |

| Disadvantages | Large solvent consumption, can be time-consuming | Can be more expensive, requires method development |

Spectrometric Methods for Quantitative Analysis

Spectrometric methods are instrumental for the quantitative analysis of this compound, offering high sensitivity and selectivity.

UV-Visible spectrophotometry is a valuable technique for the quantification of compounds containing chromophores. The this compound molecule contains a phenyl group and carbonyl groups which constitute a conjugated system that absorbs ultraviolet radiation.

The principle of this method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative analysis, the wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity and to minimize interferences. While a specific experimentally determined λmax for this compound is not widely published, related aromatic and acetylated compounds show absorbance in the UV region, typically between 200 and 300 nm.

Method validation for a UV-Visible spectrophotometric assay would involve assessing several key parameters, as outlined in the table below, with typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results to the true value. | 98-102% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

For trace-level analysis of this compound, advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), offer unparalleled sensitivity and selectivity.

Liquid chromatography is used to separate this compound from other components in the sample extract before it enters the mass spectrometer. A reversed-phase C18 column is commonly used for the separation of phenylurea compounds.

The mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is often operated in the positive ion mode for these compounds.

In a tandem mass spectrometer (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and is ideal for quantification in complex matrices.

For this compound (Molecular Weight: 178.19 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 179.1 would be a likely precursor ion in positive mode ESI. The fragmentation in the collision cell would likely involve the cleavage of the amide and urea bonds.

The following table presents a hypothetical but plausible set of parameters for an LC-MS/MS method for the trace analysis of this compound.

| Parameter | Description |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 179.1 [M+H]⁺ |

| Product Ion (Q3) - Quantifier | m/z 120.1 (corresponding to the phenylurea fragment) |

| Product Ion (Q3) - Qualifier | m/z 93.1 (corresponding to the aniline fragment) |

| Collision Energy | Optimized to maximize the signal of the product ions |

Method validation for an LC-MS/MS assay involves similar parameters to UV-Vis but with typically more stringent acceptance criteria due to the higher sensitivity of the technique. The use of a stable isotope-labeled internal standard is also common to correct for matrix effects and variations in instrument response.

Advanced Research Areas and Interdisciplinary Prospects

Supramolecular Chemistry and Crystal Engineering

The precise arrangement of molecules in the solid state, dictated by non-covalent interactions, is the focus of supramolecular chemistry and crystal engineering. N-Acetyl-N'-phenylurea, with its hydrogen bond donors and acceptors, is a prime candidate for the rational design of complex, self-assembled architectures.

Rational Design and Synthesis of Self-Assembled Structures

The rational design of self-assembled structures utilizing this compound and its derivatives is grounded in the predictability of its hydrogen bonding motifs. The synthesis of such structures typically involves a two-step process, beginning with the generation of an N-(phenoxycarbonyl)benzamide intermediate, which is then coupled with appropriate amines. nih.gov This synthetic approach is versatile, allowing for the creation of a variety of arylated acyl urea (B33335) derivatives under mild conditions. nih.gov